molecular formula C17H15Cl2FO3 B13087592 [(1S)-1-(2,6-dichloro-3-fluorophenyl)ethyl] 2-methoxy-2-phenylacetate

[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethyl] 2-methoxy-2-phenylacetate

Cat. No.: B13087592
M. Wt: 357.2 g/mol
InChI Key: XTXQOWSDPSTSTO-VQVVDHBBSA-N
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Description

Chemical Identity: The compound [(1S)-1-(2,6-dichloro-3-fluorophenyl)ethyl] 2-methoxy-2-phenylacetate (CAS: 1416403-82-1) is a chiral ester derivative synthesized from (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol and 2-methoxy-2-phenylacetic acid. Its molecular formula is C₁₇H₁₅Cl₂FO₃, with a molecular weight of 357.2 g/mol .

Applications: Primarily used in research settings, this compound serves as a chiral building block in asymmetric synthesis and pharmaceutical studies.

Properties

Molecular Formula

C17H15Cl2FO3

Molecular Weight

357.2 g/mol

IUPAC Name

[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethyl] 2-methoxy-2-phenylacetate

InChI

InChI=1S/C17H15Cl2FO3/c1-10(14-12(18)8-9-13(20)15(14)19)23-17(21)16(22-2)11-6-4-3-5-7-11/h3-10,16H,1-2H3/t10-,16?/m0/s1

InChI Key

XTXQOWSDPSTSTO-VQVVDHBBSA-N

Isomeric SMILES

C[C@@H](C1=C(C=CC(=C1Cl)F)Cl)OC(=O)C(C2=CC=CC=C2)OC

Canonical SMILES

CC(C1=C(C=CC(=C1Cl)F)Cl)OC(=O)C(C2=CC=CC=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S)-1-(2,6-dichloro-3-fluorophenyl)ethyl] 2-methoxy-2-phenylacetate typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in these reactions include halogenating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and minimize the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethyl] 2-methoxy-2-phenylacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon or platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethyl] 2-methoxy-2-phenylacetate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(1S)-1-(2,6-dichloro-3-fluorophenyl)ethyl] 2-methoxy-2-phenylacetate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Precursor: (S)- vs. (R)-1-(2,6-Dichloro-3-fluorophenyl)ethanol

The target compound’s synthesis relies on the chiral precursor (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol (CAS: [withheld], stored at 0–6°C), whereas its (R)-enantiomer (CAS: 330156-50-8) is stored at ambient conditions . Key differences include:

Property (S)-Alcohol Precursor (R)-Alcohol Precursor
Storage Requirements 0–6°C Ambient
Role in Synthesis Chiral building block Less commonly utilized
Stability Prone to racemization? More stable? (inferred)

The (S)-enantiomer’s cold storage requirement suggests higher stereochemical lability compared to the (R)-form, impacting its utility in asymmetric synthesis .

Analogous Esters: Substituent Variations

Example 1 : Replacement of Methoxy Group
  • Hypothetical Compound : [(1S)-1-(2,6-Dichloro-3-fluorophenyl)ethyl] 2-ethoxy-2-phenylacetate.
  • Expected Changes :
    • Increased molecular weight (~371 g/mol due to ethoxy group).
    • Altered solubility (ethoxy may reduce polarity vs. methoxy).
Example 2 : Halogen-Substituted Variants
  • Hypothetical Compound : [(1S)-1-(2,6-Dibromo-3-fluorophenyl)ethyl] 2-methoxy-2-phenylacetate.
  • Expected Changes: Higher molecular weight (~444 g/mol with Br replacing Cl). Potential differences in bioactivity due to halogen size/electronegativity.

Stability and Handling

The target compound’s ester linkage and chiral center necessitate stringent storage (2–8°C ) to prevent hydrolysis or racemization . In contrast, its (S)-alcohol precursor requires even lower temperatures (0–6°C ), implying greater sensitivity . Similar esters with bulkier substituents might exhibit enhanced shelf-life at ambient conditions.

Research Utility and Commercial Availability

Parameter Target Compound (S)-Alcohol Precursor
Purity >98% Not specified
Price (25 g) Not listed ¥22,000 (~$1,500)
Application Focus Academic research Asymmetric synthesis

The target compound’s high purity and specialized formulation make it preferable for controlled experimental settings, whereas the precursor is a cost-effective intermediate for bulk synthesis .

Biological Activity

The compound [(1S)-1-(2,6-dichloro-3-fluorophenyl)ethyl] 2-methoxy-2-phenylacetate is a fluorinated derivative of phenyl acetate, which has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and relevant research findings concerning this compound.

Synthesis

The synthesis of [(1S)-1-(2,6-dichloro-3-fluorophenyl)ethyl] 2-methoxy-2-phenylacetate typically involves the esterification of the corresponding acid with an alcohol in the presence of an acid catalyst. The process can be optimized for yield and purity through various organic reactions, including acylation and reduction methods.

Pharmacological Properties

Research has indicated that fluorinated phenyl acetate derivatives exhibit significant pharmacological properties, particularly in anesthetic applications. In studies involving various animal models, compounds similar to [(1S)-1-(2,6-dichloro-3-fluorophenyl)ethyl] 2-methoxy-2-phenylacetate have demonstrated:

  • Hypnotic Potency : These compounds can induce loss of righting reflex (LORR) in mice and rats with rapid recovery times compared to traditional anesthetics like propofol and propanidid. For instance, one study showed that a related compound had a half-life in blood that allowed for swift recovery post-anesthesia .
  • GABA Receptor Modulation : Electrophysiological studies revealed that these compounds act as positive allosteric modulators of GABA_A receptors. The maximum potentiation achieved by related compounds was approximately 50% of that produced by propofol .

Toxicology

Toxicological assessments are crucial for understanding the safety profile of [(1S)-1-(2,6-dichloro-3-fluorophenyl)ethyl] 2-methoxy-2-phenylacetate. The lethal dose (LD50) values in animal models provide insight into the compound's toxicity. For example, related fluorinated phenyl acetate derivatives exhibited varying LD50 values depending on their structure and substituents .

Study 1: Anesthetic Efficacy

In a comparative study involving multiple fluorinated phenyl acetate derivatives, it was found that compound 5j (a close analogue) provided a significant reduction in recovery time from anesthesia compared to AZD3043. The study highlighted the potential for these compounds to be used in clinical settings where rapid patient recovery is essential .

Study 2: GABA_A Receptor Interaction

A detailed investigation into the interaction of fluorinated phenyl acetates with GABA_A receptors demonstrated that these compounds could effectively enhance receptor activity. The EC50 values indicated that while they were less potent than propofol, they still offered substantial efficacy in modulating receptor function .

Data Table

CompoundOnset Time (s)Duration of LORR (s)HD50 (mg/kg)LD50 (mg/kg)Therapeutic Index
Compound 5a35.1 ± 6.8155.2 ± 10.372.5441.96.1
Compound 5j5.3 ± 1.259.1 ± 7.424.6192.27.8
Propofol8.1 ± 1.6240.9 ± 93.711.964.45.1

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